6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 232.47 g/mol. This compound features a pyrrolo-pyrimidine structure, which is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer. Its unique chemical structure allows it to interact with biological systems, making it a valuable compound for scientific research and drug development.
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can be synthesized through various chemical methods. It is classified as a pyrimidine derivative and is known for its role as an intermediate in the synthesis of several pharmaceutical agents, including Janus kinase inhibitors used in treating autoimmune diseases and cancers .
The synthesis of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves several steps:
Recent advancements have led to more efficient synthetic routes that reduce by-products and increase yields, making the processes more environmentally friendly and economically viable .
The molecular structure of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine consists of a six-membered diazine ring with nitrogen atoms at the 1 and 3 positions. This configuration is critical for its biological activity. The compound exhibits the following structural characteristics:
The structural similarity to nucleotide bases allows it to mimic natural biological molecules, facilitating its role in drug design .
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine participates in various chemical reactions:
These reactions are essential for synthesizing derivatives that may have enhanced pharmacological properties .
The mechanism of action of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine primarily involves the inhibition of specific kinases:
These properties are crucial for determining the compound's behavior during synthesis and its interactions in biological systems .
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
The ongoing research into this compound continues to expand its potential applications within medicinal chemistry and pharmacology .
The synthesis of 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine relies on meticulously sequenced halogenation and coupling reactions. Modern routes prioritize atom economy and intermediate stability, leveraging catalytic enhancements for halogen incorporation.
Ethyl 2-cyano-4,4-dimethoxybutanoate serves as the foundational intermediate for pyrrolo[2,3-d]pyrimidine core assembly. Its synthesis involves a Williamson ether coupling between ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane under phase-transfer conditions. Critical optimizations include:
Table 1: Optimization of Ethyl 2-Cyano-4,4-Dimethoxybutanoate Synthesis
Molar Ratio (ECA:Bromoacetal) | K₂CO₃ Addition Method | Conversion (%) | Purity (%) |
---|---|---|---|
1.12:1 | Single portion | 49 | 85 |
4.2:1 | Three fractional portions | 82 | 90 |
Subsequent formamidine coupling facilitates ring closure to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Acid-catalyzed deprotection cyclizes this intermediate into the pyrrolopyrimidine core [6].
Halogenation employs site-specific catalysts to minimize polyhalogenation:
Cyclization of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol into 7H-pyrrolo[2,3-d]pyrimidin-4-ol benefits from strong bases:
Solvent polarity critically influences cyclization and halogenation efficiency:
Table 2: Solvent Impact on 7H-Pyrrolo[2,3-d]pyrimidin-4-ol Cyclization
Solvent | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
THF | KOtBu | 65 | 89 |
Toluene | NaOEt | 110 | 76 |
DMF | DBU | 90 | 68 |
Innovations focus on waste minimization and solvent sustainability:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1